molecular formula C23H22O4 B11381531 9-butyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

9-butyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11381531
M. Wt: 362.4 g/mol
InChI Key: LHOJNSWTWSXIPJ-UHFFFAOYSA-N
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Description

9-butyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound belonging to the furocoumarin family. These compounds are known for their diverse biological activities and are often found in various natural products. The unique structure of this compound, which includes a furo[2,3-f]chromen core, makes it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

The synthesis of 9-butyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one can be achieved through multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furocoumarin moiety in acidic media .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring. Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

9-butyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity, making it useful in studies related to enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of skin diseases and as a photosensitizer in photodynamic therapy.

    Industry: It can be used in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 9-butyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with biological targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other furocoumarins such as psoralen and angelicin. Compared to these compounds, 9-butyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one has unique structural features that may confer distinct biological activities and chemical reactivity. For instance, the presence of the butyl and methoxyphenyl groups can influence its solubility, binding affinity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

9-butyl-3-(3-methoxyphenyl)-4-methylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C23H22O4/c1-4-5-7-16-12-20(24)27-19-10-14(2)21-18(13-26-23(21)22(16)19)15-8-6-9-17(11-15)25-3/h6,8-13H,4-5,7H2,1-3H3

InChI Key

LHOJNSWTWSXIPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC(=CC=C4)OC

Origin of Product

United States

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